Acrylonitrile-1-13C is a stable isotopic variant of acrylonitrile, where the carbon atom at position one is replaced with the carbon-13 isotope. Acrylonitrile itself is an organic compound with the formula , characterized by a colorless, volatile liquid state and a pungent odor reminiscent of garlic or onions. Its molecular structure consists of a vinyl group () linked to a nitrile group () . This compound is crucial in the production of various plastics, particularly polyacrylonitrile, and serves as a significant building block in organic synthesis.
Acrylonitrile is a hazardous compound. Here are some key safety concerns:
Acrylonitrile is primarily synthesized through the catalytic ammoxidation of propylene, ammonia, and air in a fluidized bed reactor at elevated temperatures (400–510 °C) . The process yields not only acrylonitrile but also significant byproducts like acetonitrile and hydrogen cyanide. Alternative synthesis routes are being explored using renewable resources, such as lignocellulosic biomass and glycerol, which involve various chemical transformations leading to acrylonitrile .
Acrylonitrile-1-13C finds applications primarily in research settings, particularly in nuclear magnetic resonance spectroscopy studies. It serves as a tracer in metabolic studies and helps elucidate reaction mechanisms involving acrylonitrile derivatives. In addition, acrylonitrile itself is widely used in the production of:
Interaction studies involving acrylonitrile often focus on its reactivity with various nucleophiles and electrophiles. For instance, its reactions with amines yield cyanoethylated products that are valuable in synthesizing pharmaceuticals and agrochemicals. Additionally, studies have shown that acrylonitrile can participate in Diels-Alder reactions when used as a dienophile
Acrylonitrile shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons: Acrylonitrile's uniqueness lies in its dual functionality derived from both the vinyl and nitrile groups, allowing for diverse reactivity patterns not present in all similar compounds .Compound Structure Key Features Propionitrile Derived from hydrogenation of acrylonitrile Methacrylonitrile Contains a methacrylate group; used in polymers 2-Chloroacrylonitrile Used as a dienophile; reactive towards nucleophiles Vinyl Cyanide Similar vinyl structure; used in polymerization reactions
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard